molecular formula C13H18O5 B2715228 Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate CAS No. 1707393-61-0

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate

Cat. No.: B2715228
CAS No.: 1707393-61-0
M. Wt: 254.282
InChI Key: CDNWFTYZHORYGV-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Biological Activity

Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C13H18O5C_{13}H_{18}O_5 with a molecular weight of approximately 254.28 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The spirocyclic framework of this compound contributes to its distinctive chemical properties. The presence of two carboxylate groups and a carbonyl group at the 6-position allows for various chemical reactions, which are crucial for its biological interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. The compound's spirocyclic structure enables it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Research indicates that it may interact with proteins and nucleic acids, influencing various biochemical pathways .

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound, revealing several promising effects:

  • Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in breast cancer models .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development targeting metabolic diseases .
  • Interaction with Biomolecules : Studies utilizing techniques such as surface plasmon resonance and fluorescence spectroscopy have demonstrated that this compound can bind to biomolecules, indicating potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

Compound NameMolecular FormulaUnique Features
Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylateC12H18O5C_{12}H_{18}O_5Contains an oxo group at a different position
6-Amino-2-thiaspiro[3.3]heptaneC12H16N2SC_{12}H_{16}N_2SIncorporates sulfur and nitrogen functionalities
5,5-Dichloro-6-oxospiro[3.3]heptaneC13H16Cl2O5C_{13}H_{16}Cl_2O_5Contains chlorine substituents affecting reactivity

This table highlights the diverse structural characteristics within spirocyclic compounds and underscores the potential applications of this compound in medicinal chemistry.

Case Studies

  • In Vitro Anticancer Study : A study conducted on breast cancer cell lines demonstrated that this compound exhibited an IC50 value indicative of significant cytotoxicity compared to control groups .
  • Enzyme Interaction Study : Research focusing on the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity by binding at active sites, suggesting its potential as a lead compound for drug development .

Properties

IUPAC Name

diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNWFTYZHORYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(=O)C2)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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